molecular formula C16H16ClFN4O2S B11025100 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11025100
M. Wt: 382.8 g/mol
InChI Key: HWSQSMOIXSUFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiadiazole moiety, and halogenated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of a thiadiazole precursor with the pyrrolidine intermediate.

    Halogenation of the Phenyl Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)pyrrolidine
  • 1-(3-chloro-4-fluorophenyl)-5-oxo-pyrrolidine-3-carboxamide
  • 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Uniqueness

1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both halogenated phenyl groups and a thiadiazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic molecule that has drawn attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyrrolidine ring, a thiadiazole moiety, and halogenated phenyl substituents, which may enhance its interaction with biological targets.

Structural Characteristics

The compound features:

  • Pyrrolidine ring : A five-membered saturated ring that is common in various bioactive compounds.
  • Thiadiazole moiety : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Halogen substitutions : The presence of chlorine and fluorine atoms can significantly influence the compound's lipophilicity and biological activity.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and anti-cancer properties. Compounds with similar structural features have been shown to inhibit specific enzymes and pathways involved in disease progression.

The biological activity of this compound may be attributed to:

  • Enzyme inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Anticancer activity : Studies indicate that derivatives with thiadiazole rings can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-N-[1-(4-chlorophenyl)]pyrrolidine-3-carboxamidePyrrolidine ring, chlorophenyl groupAnti-inflammatory
1-(4-bromophenyl)-5-thioxo-N-pyrrolidine carboxamidePyrrolidine ring, thioxo groupAntimicrobial
1-(3-nitrophenyl)-5-amino-N-pyrrolidine carboxamidePyrrolidine ring, nitrophenyl groupAnticancer

The uniqueness of This compound lies in its combination of halogenated phenyl substituents and a thiadiazole linkage, potentially leading to enhanced bioactivity compared to other similar compounds.

Case Studies and Research Findings

Recent research has highlighted the potential applications of thiadiazole derivatives in treating various diseases. For instance:

  • Anti-tuberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential for developing new anti-tuberculosis medications .
  • Cancer Cell Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 (human colon cancer), with IC50 values indicating strong anticancer potential .

Synthesis and Interaction Studies

The synthesis of this compound typically involves multiple steps that include forming the pyrrolidine and thiadiazole rings through condensation reactions. Interaction studies using techniques like molecular docking can elucidate how the compound interacts with biological macromolecules, helping optimize its pharmacological properties.

Summary of Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • In vitro Assays : To evaluate the biological efficacy against specific cell lines.

Properties

Molecular Formula

C16H16ClFN4O2S

Molecular Weight

382.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16ClFN4O2S/c1-8(2)15-20-21-16(25-15)19-14(24)9-5-13(23)22(7-9)10-3-4-12(18)11(17)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,21,24)

InChI Key

HWSQSMOIXSUFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.